![molecular formula C15H14FN5O3 B2879742 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 863019-61-8](/img/structure/B2879742.png)

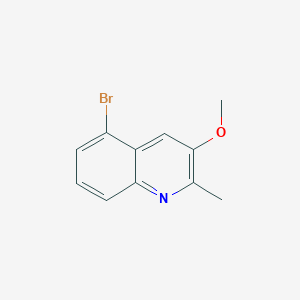

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

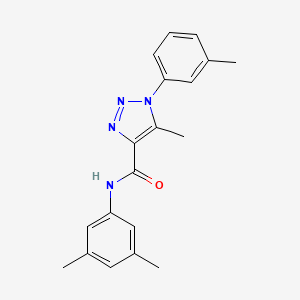

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring .

Synthesis Analysis

Triazolopyrimidines can be synthesized through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

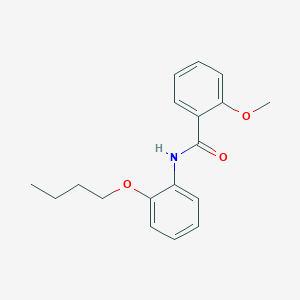

Triazolopyrimidines can undergo various chemical reactions. For example, 5-mercapto-compounds can be converted into the corresponding 5,7-bis (methylthio)-derivatives, which gave 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure. For example, some triazolopyrimidines are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

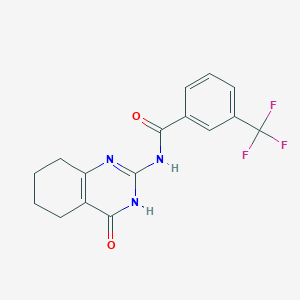

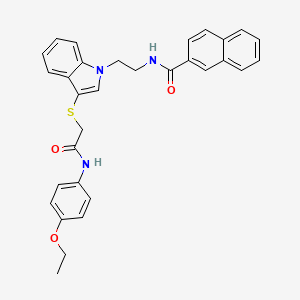

Synthesis and Antibacterial Activity : A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. This compound was characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Process Development for Antifungal Agents : The synthesis process for Voriconazole, a broad-spectrum triazole antifungal agent, involves setting relative stereochemistry and examining diastereocontrol, highlighting the importance of structural features in the activity of such compounds (Butters et al., 2001).

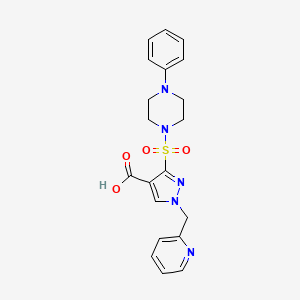

Antitumor Agents Promoting Tubulin Polymerization : Compounds with a cyanoamino nitrogen and structural similarity to [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their potent anticancer activities, demonstrating a unique mechanism of tubulin inhibition and ability to overcome multidrug resistance (Zhang et al., 2007).

Biological Activities and Applications

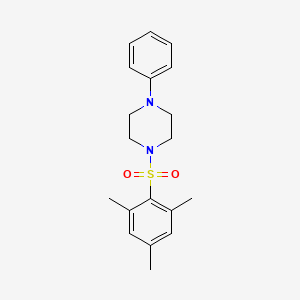

Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding, indicating their potential in creating novel supramolecular assemblies (Fonari et al., 2004).

Influenza Virus Inhibition : Certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been developed to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the potential of such compounds in antiviral research (Massari et al., 2017).

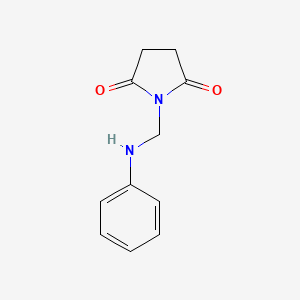

Antimicrobial and Antitumor Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities, further emphasizing the diverse biological applications of these compounds (Riyadh, 2011).

Antimycobacterial Agents : Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, designed as fluoroquinolone analogues, showed potent inhibition against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Abdel-Rahman et al., 2009).

Wirkmechanismus

While the specific mechanism of action for “methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate” is not available, triazolopyrimidine derivatives have been studied as potential inhibitors of certain enzymes. For example, some triazolopyrimidine derivatives have been studied as potential inhibitors of CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-3-11(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMWZPZWLNXVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)

![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)